molecular formula C21H26N2O4S B11120923 methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11120923
M. Wt: 402.5 g/mol
InChI Key: TWCZGTHHVZZJSL-UHFFFAOYSA-N
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Description

Methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the butoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Biological Activity

Methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound that belongs to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections explore its biological activity, synthesis methods, comparative studies with related compounds, and detailed research findings.

Structural Characteristics

The compound features a thiazole ring fused with a pyrimidine structure , characterized by the presence of various substituents including a butoxyphenyl group and an ethyl group. Its molecular formula contributes to its unique interactions with biological targets, which are critical for its pharmacological effects.

Molecular Formula and Weight

PropertyValue
Molecular Formula C18H22N2O4S
Molecular Weight 358.44 g/mol

Antimicrobial Properties

Research indicates that compounds in the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Escherichia coli : Minimum Inhibitory Concentration (MIC) < 29 μg/mL
  • Staphylococcus aureus : MIC < 40 μg/mL
  • Candida albicans : MIC < 207 μg/mL

These results suggest a broad-spectrum antimicrobial potential that merits further investigation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets such as NF-kB pathways has been highlighted as a potential mechanism of action.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects by modulating inflammatory cytokines and reducing oxidative stress in cellular models.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of thioamide derivatives with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often utilize solvents like ethanol or methanol along with catalysts such as p-toluenesulfonic acid.

Synthetic Route Example

  • Starting Materials : Thioamide derivatives and β-dicarbonyl compounds.
  • Reaction Conditions : Acidic medium (e.g., p-toluenesulfonic acid), refluxing in ethanol.
  • Purification : Recrystallization and chromatography for product isolation.

Comparative Studies with Related Compounds

To better understand the unique properties of this compound, it can be compared with other thiazolo[3,2-a]pyrimidine derivatives:

Compound NameStructural FeaturesUnique Attributes
Methyl 5-(4-methoxyphenyl)-7-methyl-thiazolo[3,2-a]pyrimidineContains methoxy group instead of butoxyEnhanced solubility
Ethyl 5-(4-nitrophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineNitro group substitutionPotentially increased antimicrobial activity
Isobutyl 5-(4-chlorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineChlorinated phenyl groupDifferent pharmacological properties

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A study published in PMC evaluated the antimicrobial efficacy against various pathogens using broth microdilution methods. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Investigations into its anticancer properties revealed that the compound could induce apoptosis in cancer cells via modulation of cell signaling pathways.
  • Inflammatory Response Analysis : Research demonstrated that this compound effectively reduced inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-5-7-12-27-15-10-8-14(9-11-15)18-17(20(25)26-4)13(3)22-21-23(18)19(24)16(6-2)28-21/h8-11,16,18H,5-7,12H2,1-4H3

InChI Key

TWCZGTHHVZZJSL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)CC)C)C(=O)OC

Origin of Product

United States

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